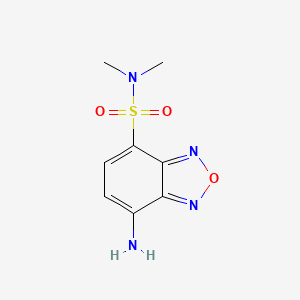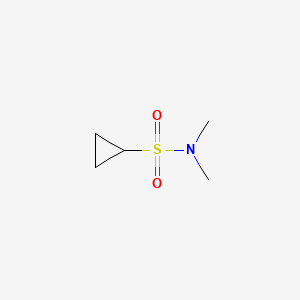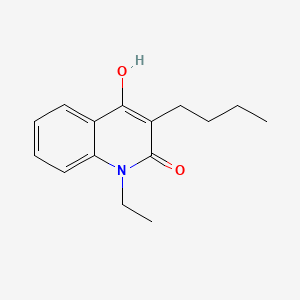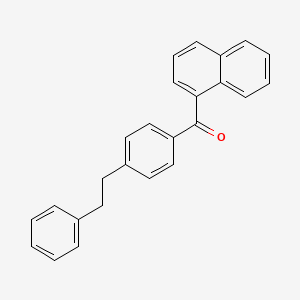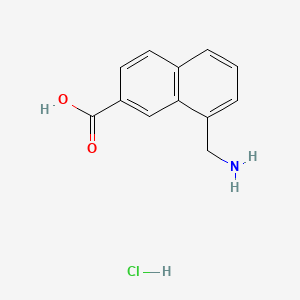
8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 152768-98-4 . It has a molecular weight of 237.69 .
Molecular Structure Analysis
The IUPAC name for this compound is 8-(aminomethyl)-2-naphthoic acid hydrochloride . The InChI code is 1S/C12H11NO2.ClH/c13-7-10-3-1-2-8-4-5-9 (12 (14)15)6-11 (8)10;/h1-6H,7,13H2, (H,14,15);1H .Physical And Chemical Properties Analysis
This compound appears as a powder . It has a melting point of 274-276 degrees Celsius . The compound is stable at room temperature .科学的研究の応用
Environmental Impact and Exposures
A critical review by Jia and Batterman (2010) on naphthalene's sources and exposures highlights its classification as a possible human carcinogen and its ubiquitous presence. Their evaluation of naphthalene published since 1990, drawing from nearly 150 studies, indicates that airborne emissions primarily result from combustion sources such as industry, open burning, and cigarettes. Off-gassing from naphthalene's use as a deodorizer, repellent, and fumigant is also a significant source. This study emphasizes the need for further investigation to better characterize naphthalene’s sources and exposures, especially for indoor and personal measurements.
Medicinal and Biological Applications
The study by Gong et al. (2016) explores naphthalimide compounds, including derivatives of naphthalene, for their extensive potentiality in medicinal applications. These compounds exhibit a wide range of biological activities and are being investigated as anticancer agents, among other potential drugs for treating various diseases. This underscores the broad scope of naphthalene derivatives in medicinal chemistry and their potential for developing new therapeutic agents.
Environmental and Analytical Chemistry
In the context of oil sands process affected water, Kovalchik et al. (2017) review the semi-quantification of total naphthenic acids, including naphthalene derivatives, by mass spectrometry. The review discusses important methodological features for analyzing total naphthenic acids and informs the design of future standard methods. This highlights the significance of naphthalene and its derivatives in environmental monitoring and the need for standardized analytical methods to assess their presence and impact.
Microbial Biodegradation
Peng et al. (2008) provide a comprehensive review on microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene. They outline the current knowledge of microbial PAH catabolism, emphasizing the genetic regulation of naphthalene degradation pathways in various bacteria. This review sheds light on the ecological recovery of PAH-contaminated sites facilitated by microbial degradation, showcasing the environmental significance of understanding naphthalene and its derivatives' biodegradation.
Fluorescence Spectroscopy and Microscopy
A study on the fluorescence spectroscopy of naphthalene by Behlen et al. (1981) and a review on the visualization of soil microorganisms using fluorescence microscopy by Li et al. (2004) both illustrate the utility of naphthalene and its derivatives in analytical and biological imaging applications. These studies highlight the versatility of naphthalene-based compounds in scientific research, from their role in environmental science to their applications in medicinal chemistry and biodegradation pathways.
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
特性
IUPAC Name |
8-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h1-6H,7,13H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCCCCBWXPTNKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670068 |
Source


|
| Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride | |
CAS RN |
152768-98-4 |
Source


|
| Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate](/img/structure/B582846.png)
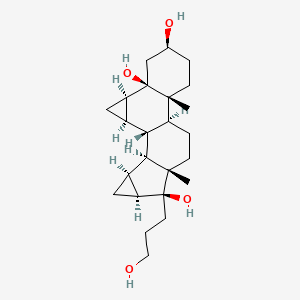

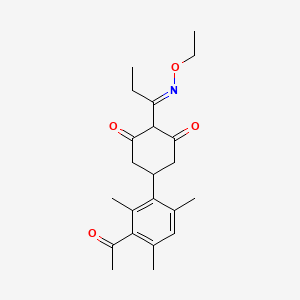
![N-Benzyl-2-[2-hydroxyethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]-N-methylacetamide](/img/structure/B582853.png)
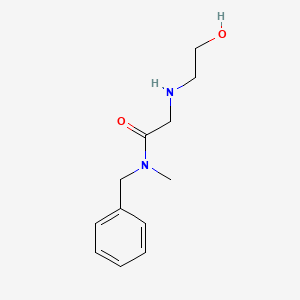
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
